molecular formula C14H21ClN2O2 B12672153 N,N-Dibutyl-2-chloro-4-nitroaniline CAS No. 97043-74-8

N,N-Dibutyl-2-chloro-4-nitroaniline

Cat. No.: B12672153
CAS No.: 97043-74-8
M. Wt: 284.78 g/mol
InChI Key: QMRCMQGZXWYYIP-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-chloro-4-nitroaniline is an organic compound with the molecular formula C14H21ClN2O2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by butyl groups, and the aromatic ring is substituted with a chlorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-2-chloro-4-nitroaniline typically involves the nitration of N,N-dibutylaniline followed by chlorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the amino group. The chlorination step can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the ortho position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-2-chloro-4-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: N,N-Dibutyl-2-chloro-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the aromatic ring.

Scientific Research Applications

N,N-Dibutyl-2-chloro-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-chloro-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine and butyl groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibutyl-4-nitroaniline: Lacks the chlorine substitution, which can affect its reactivity and applications.

    N,N-Dibutyl-2-chloroaniline: Lacks the nitro group, resulting in different chemical properties and uses.

    2-Chloro-4-nitroaniline: Lacks the butyl groups, which can influence its solubility and biological activity.

Uniqueness

N,N-Dibutyl-2-chloro-4-nitroaniline is unique due to the presence of both butyl groups, a chlorine atom, and a nitro group on the aromatic ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

97043-74-8

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

N,N-dibutyl-2-chloro-4-nitroaniline

InChI

InChI=1S/C14H21ClN2O2/c1-3-5-9-16(10-6-4-2)14-8-7-12(17(18)19)11-13(14)15/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

QMRCMQGZXWYYIP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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